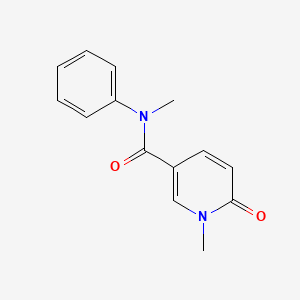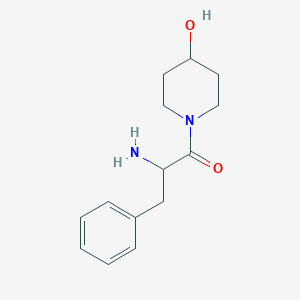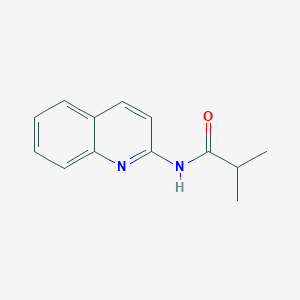
N,1-dimethyl-6-oxo-N-phenylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,1-dimethyl-6-oxo-N-phenylpyridine-3-carboxamide, also known as DPA-714, is a small molecule that has been extensively studied for its potential use in the field of nuclear medicine. DPA-714 is a selective ligand for the translocator protein (TSPO), a mitochondrial protein that is overexpressed in activated microglia and astrocytes, which are involved in neuroinflammatory processes.
Wirkmechanismus
N,1-dimethyl-6-oxo-N-phenylpyridine-3-carboxamide binds selectively to TSPO, which is located on the outer mitochondrial membrane of activated microglia and astrocytes. The exact function of TSPO is not fully understood, but it is thought to play a role in the transport of cholesterol and other molecules across the mitochondrial membrane. Binding of this compound to TSPO leads to an increase in the uptake of radiolabeled tracers, such as [18F]this compound, which can be detected using positron emission tomography (PET) imaging.
Biochemical and Physiological Effects
This compound has been shown to have a high affinity for TSPO, with a binding affinity of 4.6 nM. It has also been shown to be selective for TSPO, with little or no binding to other receptors. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in activated microglia and astrocytes. In vivo studies have shown that this compound can detect neuroinflammation in animal models of neurodegenerative diseases, such as Alzheimer's disease and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N,1-dimethyl-6-oxo-N-phenylpyridine-3-carboxamide in lab experiments is its high affinity and selectivity for TSPO, which allows for the detection of neuroinflammation with high sensitivity and specificity. Another advantage is its low toxicity and lack of significant side effects. However, one limitation of using this compound is its relatively short half-life, which limits its use in longitudinal studies. Another limitation is the need for radiolabeled tracers, which can be expensive and require specialized equipment.
Zukünftige Richtungen
There are several future directions for the use of N,1-dimethyl-6-oxo-N-phenylpyridine-3-carboxamide in the field of nuclear medicine. One direction is the development of new radiolabeled tracers that can detect other biomarkers of neuroinflammation, such as the cytokine IL-1β. Another direction is the use of this compound in longitudinal studies to monitor the progression of neuroinflammation in animal models of neurodegenerative diseases. Finally, the use of this compound in clinical trials to evaluate its potential as a diagnostic tool for neuroinflammatory diseases, such as Alzheimer's disease and multiple sclerosis, is an important future direction.
Synthesemethoden
The synthesis of N,1-dimethyl-6-oxo-N-phenylpyridine-3-carboxamide involves a multistep process that starts with the reaction of 2-aminopyridine with phenylacetyl chloride in the presence of triethylamine to form N-phenylpyridin-2-amine. This intermediate is then reacted with dimethylformamide dimethyl acetal in the presence of trifluoroacetic acid to form N,1-dimethyl-N-phenylpyridin-2-amine. Finally, this compound is reacted with ethyl chloroformate and triethylamine to form the desired product, this compound.
Wissenschaftliche Forschungsanwendungen
N,1-dimethyl-6-oxo-N-phenylpyridine-3-carboxamide has been extensively studied for its potential use in the field of nuclear medicine, particularly in the imaging of neuroinflammation. Neuroinflammation is a complex process involving the activation of microglia and astrocytes in response to various stimuli, such as injury, infection, or neurodegenerative diseases. TSPO is overexpressed in activated microglia and astrocytes, making it an attractive target for the development of imaging agents that can detect neuroinflammation in vivo.
Eigenschaften
IUPAC Name |
N,1-dimethyl-6-oxo-N-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-15-10-11(8-9-13(15)17)14(18)16(2)12-6-4-3-5-7-12/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYELQGXVAFRCHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)N(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Pyridin-2-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B7479751.png)

![Propyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B7479785.png)







![ethyl (Z)-2-cyano-3-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7479836.png)

![1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone](/img/structure/B7479848.png)